molecular formula C11H12F2O2S B14054713 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Katalognummer: B14054713
Molekulargewicht: 246.28 g/mol
InChI-Schlüssel: GXEJWTSOLDXXEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, with a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-(difluoromethoxy)-2-iodophenol and methylthiomethyl ketone.

    Reaction Conditions: The key steps include

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

Analyse Chemischer Reaktionen

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-methoxy-2-(methylthio)phenyl)propan-2-one and 1-(5-(trifluoromethoxy)-2-(methylthio)phenyl)propan-2-one share structural similarities.

    Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.

Eigenschaften

Molekularformel

C11H12F2O2S

Molekulargewicht

246.28 g/mol

IUPAC-Name

1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(15-11(12)13)3-4-10(8)16-2/h3-4,6,11H,5H2,1-2H3

InChI-Schlüssel

GXEJWTSOLDXXEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.